molecular formula C7H12N4O2 B13579544 5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13579544
M. Wt: 184.20 g/mol
InChI Key: XURYKCXOMIQDEA-UHFFFAOYSA-N
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Description

5-Amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its tetrahydropyrimidine ring, which is substituted with amino and methylamino groups, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of urea with appropriate aldehydes and amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

5-Amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other tetrahydropyrimidine derivatives, such as:
    • 5-Amino-1,3-dimethyl-6-(ethylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 5-Amino-1,3-dimethyl-6-(propylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

The uniqueness of 5-Amino-1,3-dimethyl-6-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N4O2

Molecular Weight

184.20 g/mol

IUPAC Name

5-amino-1,3-dimethyl-6-(methylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C7H12N4O2/c1-9-5-4(8)6(12)11(3)7(13)10(5)2/h9H,8H2,1-3H3

InChI Key

XURYKCXOMIQDEA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(C(=O)N1C)C)N

Origin of Product

United States

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